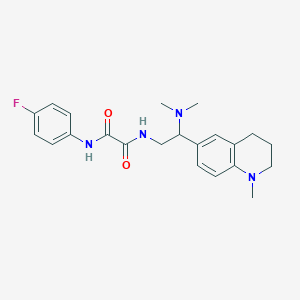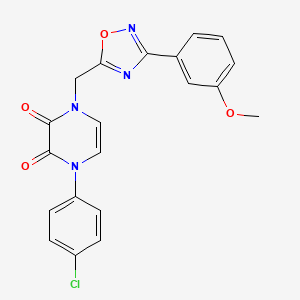![molecular formula C19H16N2O4 B2422354 N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide CAS No. 1207046-84-1](/img/structure/B2422354.png)
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of cell growth and survival, and its dysregulation is implicated in many diseases, including cancer, diabetes, and neurodegenerative disorders. GSK690693 has been extensively studied for its potential as a therapeutic agent in these diseases.
作用機序
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits AKT activity by binding to the ATP-binding site of the kinase domain. This prevents ATP from binding to AKT, which is required for its activation. Without activation, AKT cannot phosphorylate its downstream targets, leading to decreased cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and survival, induces cell death, and sensitizes cells to chemotherapy and radiation therapy. In animal models of diabetes, this compound improves insulin sensitivity and glucose tolerance. In animal models of neurodegenerative disorders, this compound protects against neuronal damage and improves cognitive function.
実験室実験の利点と制限
One advantage of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide is its specificity for AKT. This allows researchers to study the effects of AKT inhibition in a variety of cell types and disease models. However, one limitation of this compound is its relatively low potency compared to other AKT inhibitors. This may limit its efficacy in certain disease models or require higher doses for therapeutic effect.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide. One area of interest is its potential as a combination therapy with other anticancer agents. Preclinical studies have shown that this compound can sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may enhance the efficacy of these treatments. Another area of interest is its potential as a therapeutic agent in neurodegenerative disorders. Animal studies have shown that this compound can protect against neuronal damage and improve cognitive function, suggesting that it may have potential as a disease-modifying therapy in these disorders. Finally, there is interest in developing more potent and selective AKT inhibitors based on the structure of this compound.
合成法
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the reaction of 4-fluoroaniline with 2-chloro-5-nitropyrimidine to form 3-(4-fluorophenyl)-5-nitro-2-chloropyrimidine. This intermediate is then reduced to the corresponding amine using palladium on charcoal as a catalyst. The amine is then coupled with 3-(3-fluorophenyl)benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form the final product, this compound.
科学的研究の応用
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been extensively studied for its potential as a therapeutic agent in cancer, diabetes, and neurodegenerative disorders. In cancer, AKT is often overactivated, leading to increased cell growth and survival. This compound inhibits AKT activity, leading to decreased cell growth and increased cell death. In preclinical studies, this compound has shown efficacy in inhibiting tumor growth in a variety of cancer types, including breast, prostate, and lung cancer. In diabetes, AKT is involved in insulin signaling, and its dysregulation can lead to insulin resistance. This compound has been shown to improve insulin sensitivity in animal models of diabetes. In neurodegenerative disorders, AKT is involved in neuronal survival and function. This compound has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
特性
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-ylamino)-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-3-5-14-13(7-11)15(9-16(21-14)19(22)23-2)20-12-4-6-17-18(8-12)25-10-24-17/h3-9H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVNOSWFSZZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC4=C(C=C3)OCO4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

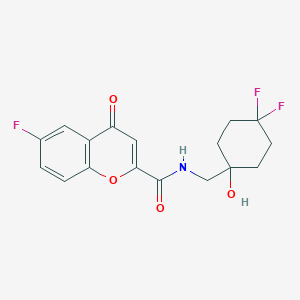
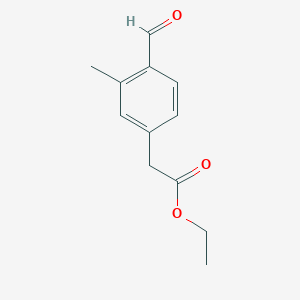
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)



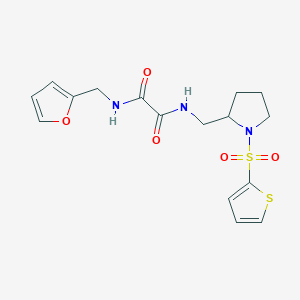
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)

![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)
![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)
